N,N,N-Tributyl-3-methylbutan-1-aminium iodide
Description
Properties
CAS No. |
51136-65-3 |
|---|---|
Molecular Formula |
C17H38IN |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
tributyl(3-methylbutyl)azanium;iodide |
InChI |
InChI=1S/C17H38N.HI/c1-6-9-13-18(14-10-7-2,15-11-8-3)16-12-17(4)5;/h17H,6-16H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
BQKQNVDQJLRFLX-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCC(C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tributyl-3-methylbutan-1-aminium iodide typically involves the quaternization of tributylamine with an appropriate alkyl halide. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
[ \text{(C}_4\text{H}_9\text{)}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{(C}_4\text{H}_9\text{)}_3\text{NCH}_3\text{I} ]
After the reaction, the product is purified by recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tributyl-3-methylbutan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium bromide in aqueous or organic solvents.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different halide ions.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used
Scientific Research Applications
N,N,N-Tributyl-3-methylbutan-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the preparation of biological samples for analysis.
Industry: The compound is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of N,N,N-Tributyl-3-methylbutan-1-aminium iodide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ionic reactants from the aqueous phase to the organic phase, where the reaction takes place. This enhances the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Differences
Quaternary ammonium iodides vary in alkyl chain length, substituent groups, and conformational flexibility, which influence their physicochemical and biological properties:
- Conformational Dynamics : Acyclic quaternary ammonium salts like this compound adopt flexible conformations, whereas cyclic analogs (e.g., piperazinium iodides) exhibit rigid, symmetric structures. For instance, cyclic cholinergic agonists like 1,1-dimethyl-4-trifluoroacetyl-piperazinium iodide display equal-energy conformers, while acyclic analogs (e.g., TED derivatives) have energetically unequal conformers .
Physicochemical Properties
- Lipophilicity : Tributyl derivatives exhibit higher lipophilicity than trimethyl or phenyl-substituted analogs due to longer alkyl chains, enhancing membrane permeability .
- Spectral Properties : Iodide counterions cause upfield shifts in ¹³C NMR spectra compared to chloride analogs, as seen in π-chelated Pt(II) complexes .
- Thermal Stability : Symmetric compounds (e.g., tetramethylammonium iodide) decompose at >300°C, while acyclic derivatives may degrade at lower temperatures .
Biological Activity
N,N,N-Tributyl-3-methylbutan-1-aminium iodide (often referred to as TBMBI) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly its antimicrobial properties. This article delves into the various aspects of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound is characterized by a molecular formula of . Its structure features a central nitrogen atom bonded to three butyl groups and one methyl group, with an iodide ion serving as the counterion. This configuration contributes to its solubility in various solvents and its ability to interact with biological membranes.
| Property | Value |
|---|---|
| Molecular Weight | 303.29 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Antimicrobial Properties
TBMBI has been primarily studied for its antimicrobial activity . Research indicates that it exhibits significant effectiveness against various bacteria and fungi, making it a potential candidate for use in disinfectants and antimicrobial formulations.
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial effects of TBMBI, researchers tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that TBMBI effectively inhibited the growth of these microorganisms, with minimum inhibitory concentrations (MICs) comparable to those of established antimicrobial agents.
The mechanism by which TBMBI exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes. As a quaternary ammonium compound, TBMBI can interact with negatively charged components of the bacterial cell wall, leading to increased permeability and eventual cell lysis.
Cytotoxicity Studies
While TBMBI shows promise as an antimicrobial agent, it is crucial to assess its cytotoxicity to human cells. Preliminary studies indicate that at lower concentrations, TBMBI exhibits minimal cytotoxic effects on mammalian cells, suggesting a favorable therapeutic index.
Table 2: Summary of Biological Studies on TBMBI
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Effective against S. aureus and E. coli |
| MIC Values | Comparable to standard antibiotics |
| Cytotoxicity | Low cytotoxicity at therapeutic concentrations |
Research Findings
Recent investigations have expanded the understanding of TBMBI's biological activity beyond antimicrobial properties. Studies have explored its potential applications in areas such as:
- Antiviral Activity : Some research suggests that TBMBI may inhibit viral replication, although further studies are needed to elucidate this effect.
- Biofilm Disruption : TBMBI has shown potential in disrupting biofilms formed by bacteria, which is crucial for treating chronic infections.
Table 3: Potential Applications of TBMBI
| Application | Description |
|---|---|
| Antimicrobial Agent | Effective against bacteria and fungi |
| Antiviral Agent | Potential inhibition of viral replication |
| Biofilm Disruption | Disruption of bacterial biofilms |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing N,N,N-Tributyl-3-methylbutan-1-aminium iodide?
- Methodological Answer : Structural validation requires ¹H/¹³C NMR spectroscopy to confirm the integrity of the quaternary ammonium core and iodide counterion. For absolute configuration determination, single-crystal X-ray diffraction is critical, as demonstrated in studies of analogous platinum(II) iodide complexes . Crystallization conditions (e.g., solvent polarity, temperature) must be optimized to obtain high-quality crystals.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Buffer solutions (e.g., phosphate buffer at pH 7.4) should simulate physiological conditions, while thermal stability can be tested via thermogravimetric analysis (TGA). Reference protocols from enzyme activity assays in hepatic studies for guidance on maintaining biological relevance.
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the compound’s impact on hepatic enzyme systems (e.g., ALT, AST, LDH)?
- Methodological Answer : Use HepG2 cell lines incubated with the compound at varying concentrations (e.g., 1–100 μM). Measure enzyme activities via IFCC-recommended rate assays :
- ALT/AST : Monitor NADH oxidation at 340 nm during pyruvate-to-lactate conversion .
- LDH : Quantify lactate production via colorimetric kits.
- Include cisplatin as a positive control for comparative analysis of cytotoxicity .
Q. How can contradictions in cytotoxicity data (e.g., IC₅₀ variability across studies) be systematically addressed?
- Methodological Answer :
Standardize assay conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
Cross-validate with orthogonal methods : Combine MTT assays with flow cytometry using propidium iodide to distinguish apoptosis from necrosis .
Control for iodide release : Compare results with chloride analogues to isolate counterion-specific effects .
Q. What strategies are effective for probing the iodide ion’s role in enhancing DNA binding or enzyme inhibition compared to chloride analogues?
- Methodological Answer :
- Synthesize chloride and bromide analogues via anion-exchange chromatography.
- Perform DNA topology assays (e.g., agarose gel electrophoresis) to assess plasmid DNA conformational changes.
- Use isothermal titration calorimetry (ITC) to quantify binding affinities for enzymes like γ-glutamyl transpeptidase (GGT) .
Data Interpretation and Optimization
Q. How should researchers optimize synthetic yields while minimizing byproducts?
- Methodological Answer :
- Employ design of experiments (DoE) to test variables like reaction temperature (0–55°C), solvent polarity (e.g., water/acetic acid mixtures), and stoichiometry .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization in nonpolar solvents.
Q. What computational tools can predict the compound’s interaction with biological targets (e.g., enzymes, DNA)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
